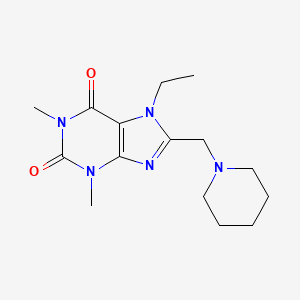

![molecular formula C20H14ClNO2 B2873782 1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one CAS No. 312742-12-4](/img/structure/B2873782.png)

1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

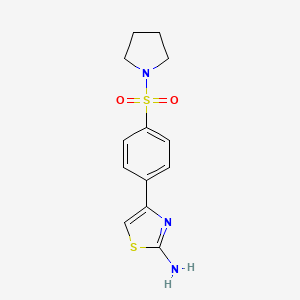

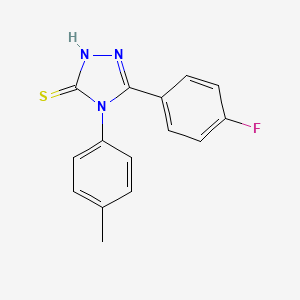

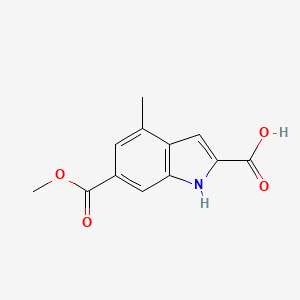

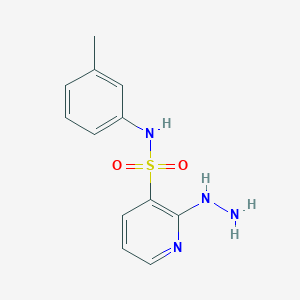

Description

Synthesis Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of benzamides and amidines. This process involves a highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(1H)-ones are diverse. For instance, they can be synthesized via amination and annulation of benzamides and amidines . Other synthetic methods involve the use of a metal catalyst .Scientific Research Applications

Medicinal Chemistry: Antidepressant Synthesis

Quinoline derivatives have been explored for their potential in synthesizing antidepressant molecules. The structural motifs present in quinoline are key components in many antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These compounds can be synthesized through metal-catalyzed reactions, which are pivotal in the development of new antidepressant medications .

Organic Synthesis: Heterocyclic Compound Formation

In organic chemistry, quinoline derivatives serve as precursors for the synthesis of various heterocyclic compounds. These compounds are crucial for creating diverse molecular structures that can lead to the development of new drugs and materials. The synthesis often involves cyclization reactions and metal-free conditions, which are essential for constructing complex molecular architectures .

Pharmacology: Drug Research and Development

The pharmacological significance of quinoline derivatives stems from their biological activities. They are valuable in drug research and development for creating new therapeutic agents. Their applications extend to the synthesis of drugs with anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antifungal properties .

Materials Science: Advanced Material Synthesis

Quinoline derivatives are used in materials science for the synthesis of advanced materials. Their unique chemical properties allow for the creation of novel materials with potential applications in various industries, including electronics, photonics, and nanotechnology .

Environmental Science: Green Chemistry

The environmental applications of quinoline derivatives include their use in green chemistry. They are involved in the synthesis of compounds through environmentally friendly processes, which is crucial for reducing the ecological impact of chemical manufacturing .

Biotechnology: Bioactive Compound Production

In biotechnology, quinoline derivatives are used for the production of bioactive compounds. These compounds have applications in developing new biotechnological methods and products, such as enzymes, vaccines, and genetically engineered organisms that can benefit medical and agricultural sciences .

Mechanism of Action

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body, and they are metabolized primarily in the liver .

Result of Action

It has been reported that a similar compound, quinolin-8-yl 4-chlorobenzoate, exhibited low activity against hop-92 and ekvx non-small-cell lung and uo-31 renal cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .

properties

IUPAC Name |

1-(4-chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGPERBEPLUXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,2-dichloroacetate](/img/structure/B2873710.png)

![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)